(5-chloro-1H-indol-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(5-chloro-1H-indol-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of indole, pyrimidine, and piperazine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole, pyrimidine, and piperazine rings, followed by their coupling. Typical synthetic routes might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Formation of the Pyrimidine Ring: This can be synthesized via Biginelli reaction or other cyclization methods.
Formation of the Piperazine Ring: This can be synthesized from ethylenediamine and dihaloalkanes.
Coupling Reactions: The final step would involve coupling these rings under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or piperazine rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Reagents like sodium hydride or halogenating agents.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: The compound might be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include kinases, proteases, or other enzymes, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1H-indol-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: Similar compounds might include other indole-pyrimidine-piperazine derivatives.
Indole Derivatives: Compounds like indomethacin or tryptophan.
Pyrimidine Derivatives: Compounds like uracil or thymine.
Piperazine Derivatives: Compounds like piperazine citrate or fluphenazine.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(5-chloro-1H-indol-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5O/c1-11-24-16(19(21,22)23)10-17(25-11)27-4-6-28(7-5-27)18(29)15-9-12-8-13(20)2-3-14(12)26-15/h2-3,8-10,26H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYFOXHRSUTQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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